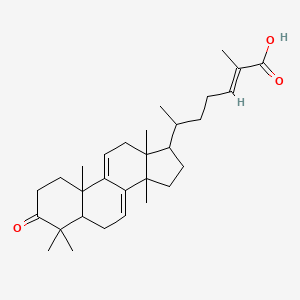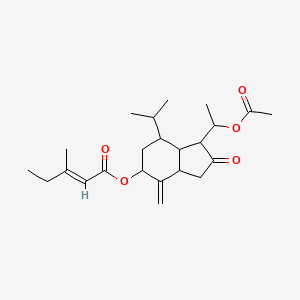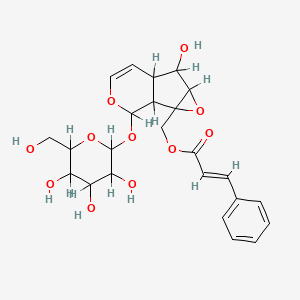
2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one
Descripción general
Descripción
The compound with the identifier “2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one” is a chemical substance that has garnered attention in various scientific fields due to its unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that transform these materials into the desired compound. Common synthetic routes include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides. .
Solid-Phase Microwave-Assisted Technique: This technique is based on the pyrolysis of citric acid and urea, producing quantum dots with coexisting nitrogen-doped graphene quantum dots and graphitic carbon nitride quantum dots.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are typically more efficient and cost-effective compared to laboratory-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon and platinum are often used to facilitate reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives.
Aplicaciones Científicas De Investigación
2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is used in the production of various industrial products, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of 2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The specific molecular targets and pathways involved depend on the application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Cyclodextrins: These compounds share similar inclusion complex formation properties.
Nitrogen-Doped Graphene Quantum Dots: These compounds have similar fluorescence and quantum yield properties.
Graphitic Carbon Nitride Quantum Dots: These compounds share similar photoluminescence properties .
Propiedades
IUPAC Name |
2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIMWNQWAWNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)N=C(N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=O)N=C(N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3~{R},3'~{S})-4-methyl-3'-phenyl-spiro[1~{H}-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione](/img/structure/B8236048.png)
![3,13-Dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B8236053.png)
![4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile](/img/structure/B8236060.png)
![1,2,3-Propanetricarboxylicacid,1-[(1S,3S,9R,10S,12S)-13-amino-9,10,12-trihydroxy-1-[(1R,2R)-1-hydroxy-2-methylbutyl]-3-methyltridecyl]ester, (2R)-](/img/structure/B8236073.png)


![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8236094.png)

![methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B8236106.png)


![5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8236140.png)

